molecular formula C10H6F3NO2 B6334286 Methyl 4-cyano-3-(trifluoromethyl)benzoate CAS No. 1233243-95-2

Methyl 4-cyano-3-(trifluoromethyl)benzoate

Cat. No.: B6334286
CAS No.: 1233243-95-2
M. Wt: 229.15 g/mol
InChI Key: JUWUUEYPNQOKCX-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H6F3NO2. It is a white to off-white powder and is widely used as a synthetic intermediate in chemical research and development. The compound features a trifluoromethyl group, which is known for its unique chemical properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-cyano-3-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst . Another method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-cyano-3-(trifluoromethyl)benzoic acid.

    Reduction: 4-amino-3-(trifluoromethyl)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-cyano-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-3-(trifluoromethyl)benzoate is primarily related to its chemical reactivity. The trifluoromethyl group is known to influence the electronic properties of the molecule, making it more reactive towards nucleophiles and electrophiles. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position.

    Methyl 4-(trifluoromethyl)benzoate: Lacks the cyano group, making it less versatile in certain reactions.

Uniqueness

Methyl 4-cyano-3-(trifluoromethyl)benzoate is unique due to the presence of both the cyano and trifluoromethyl groups. This combination imparts distinct electronic properties, making it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

methyl 4-cyano-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c1-16-9(15)6-2-3-7(5-14)8(4-6)10(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWUUEYPNQOKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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